molecular formula C8H8BrNO2 B13438433 Methyl 4-bromo-2-methylpyridine-3-carboxylate

Methyl 4-bromo-2-methylpyridine-3-carboxylate

Cat. No.: B13438433
M. Wt: 230.06 g/mol
InChI Key: KXNJYCJAVSTYSX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylpyridine-3-carboxylate is an organic compound that belongs to the pyridine family. It is characterized by a bromine atom at the 4th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methylpyridine-3-carboxylate typically involves the bromination of 2-methylpyridine followed by esterification. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine carboxylates, and coupled products with extended aromatic systems.

Scientific Research Applications

Methyl 4-bromo-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and ester groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-fluoropyridine-3-carboxylate
  • Methyl 5-bromo-2-methoxypyridine-3-carboxylate
  • 2-Bromo-4-methylpyridine

Uniqueness

Methyl 4-bromo-2-methylpyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methyl groups on the pyridine ring allows for selective functionalization and diverse applications in synthesis and research .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 4-bromo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3

InChI Key

KXNJYCJAVSTYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)OC)Br

Origin of Product

United States

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